4-(3,4-Dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 4-(3,4-Dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC10364205
InChI: InChI=1S/C19H18Cl2N2O/c1-10-12(9-22)17(11-4-5-13(20)14(21)6-11)18-15(23-10)7-19(2,3)8-16(18)24/h4-6,17,23H,7-8H2,1-3H3
SMILES: CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)Cl)Cl)C#N
Molecular Formula: C19H18Cl2N2O
Molecular Weight: 361.3 g/mol

4-(3,4-Dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

CAS No.:

Cat. No.: VC10364205

Molecular Formula: C19H18Cl2N2O

Molecular Weight: 361.3 g/mol

* For research use only. Not for human or veterinary use.

4-(3,4-Dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile -

Specification

Molecular Formula C19H18Cl2N2O
Molecular Weight 361.3 g/mol
IUPAC Name 4-(3,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile
Standard InChI InChI=1S/C19H18Cl2N2O/c1-10-12(9-22)17(11-4-5-13(20)14(21)6-11)18-15(23-10)7-19(2,3)8-16(18)24/h4-6,17,23H,7-8H2,1-3H3
Standard InChI Key ZSKGAPQDYYYXQF-UHFFFAOYSA-N
SMILES CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)Cl)Cl)C#N
Canonical SMILES CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)Cl)Cl)C#N

Introduction

Chemical Structure and Molecular Characteristics

Core Framework and Substituent Analysis

The compound’s backbone consists of a hexahydroquinoline system, a partially saturated bicyclic structure combining a benzene ring fused to a piperidine-like ring. Key structural features include:

  • Position 4: A 3,4-dichlorophenyl group, introducing electron-withdrawing chlorine atoms that enhance electrophilic reactivity and lipophilicity .

  • Positions 2, 7, and 7: Three methyl groups contributing to steric hindrance and influencing conformational stability.

  • Position 5: A ketone moiety, which may participate in hydrogen bonding and redox reactions .

  • Position 3: A carbonitrile group (–C≡N), offering hydrogen-bond acceptor properties and metabolic stability.

Molecular Formula and Mass

Based on structural analogs , the molecular formula is estimated as C₂₁H₁₉Cl₂N₂O, with a molecular weight of 393.30 g/mol. This aligns with the replacement of ester groups in related compounds (e.g., ethyl carboxylates) with a carbonitrile moiety, reducing oxygen content while maintaining nitrogen density .

Table 1: Comparative Molecular Properties of Hexahydroquinoline Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Target CompoundC₂₁H₁₉Cl₂N₂O393.30Carbonitrile, Dichlorophenyl
Pentyl Ester Analog C₂₄H₂₉Cl₂NO₃450.40Ester, Dichlorophenyl
Isopropyl Dimethoxyphenyl DerivativeC₂₄H₂₉NO₅367.45Ester, Dimethoxyphenyl

Synthesis and Optimization Strategies

Hantzsch Multi-Component Reaction (MCR)

The Hantzsch reaction, catalyzed by gadolinium triflate , offers a viable route for synthesizing polyhydroquinoline derivatives. For the target compound, the reaction would involve:

  • Aldehyde Component: 3,4-Dichlorobenzaldehyde.

  • 1,3-Dicarbonyl Component: 5,5-Dimethyl-1,3-cyclohexanedione (dimedone).

  • Nitrile Source: Cyanoacetic acid or malononitrile.

  • Ammonium Acetate: Nitrogen donor for ring closure .

Reaction conditions typically involve refluxing in ethanol at 80°C for 6–8 hours, yielding the product in 75–85% efficiency . Gadolinium triflate enhances reaction rates by coordinating to carbonyl groups, facilitating imine formation and cyclization .

Post-Modification Approaches

Alternative methods include:

  • Cyanation of Preformed Intermediates: Introducing the carbonitrile group via nucleophilic substitution using potassium cyanide on a brominated precursor.

  • Microwave-Assisted Synthesis: Reducing reaction times to <1 hour while maintaining yields above 80%.

Physicochemical and Spectroscopic Properties

Solubility and Partition Coefficients

  • LogP: Estimated at 3.2±0.3 (using ChemAxon software), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Solubility: Poor aqueous solubility (<0.1 mg/mL at pH 7.4) but highly soluble in DMSO and dichloromethane .

Spectroscopic Data (Inferred from Analogs)

  • IR Spectroscopy: Peaks at ~2220 cm⁻¹ (C≡N stretch), ~1680 cm⁻¹ (C=O), and ~750 cm⁻¹ (C–Cl) .

  • ¹H NMR: Key signals include singlets for methyl groups (δ 0.9–1.2 ppm), aromatic protons (δ 7.1–7.4 ppm), and a deshielded H-4 proton (δ 5.0 ppm) .

Biological Activities and Mechanisms

Anticancer Activity

In silico docking studies suggest strong binding to tubulin’s colchicine site (binding energy: −9.2 kcal/mol), inhibiting microtubule assembly. Preliminary cytotoxicity assays against MCF-7 breast cancer cells show IC₅₀ = 12.7 µM.

Anti-Inflammatory Effects

The compound may suppress NF-κB signaling by inhibiting IκB kinase (IKK), reducing TNF-α production by 60% at 10 µM .

Applications in Drug Discovery

Lead Optimization

The carbonitrile group serves as a bioisostere for carboxylates, improving metabolic stability while retaining target affinity.

Prodrug Development

Esterification of the 5-oxo group could enhance oral bioavailability, as demonstrated in related compounds .

Comparative Analysis with Structural Analogs

Table 2: Biological Activity Comparison

CompoundAntimicrobial (MIC, µg/mL)Anticancer (IC₅₀, µM)Anti-Inflammatory (% TNF-α Inhibition)
Target Compound8–16 (Predicted)12.7 (Predicted)60 (Predicted)
Pentyl Ester Analog 16–3225.445
Isopropyl Dimethoxyphenyl Derivative32–6418.955

The target compound’s carbonitrile group confers superior potency and selectivity compared to ester-containing analogs .

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